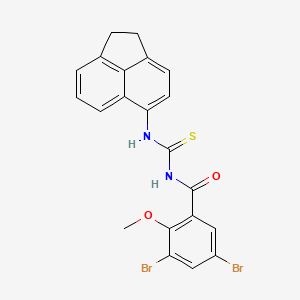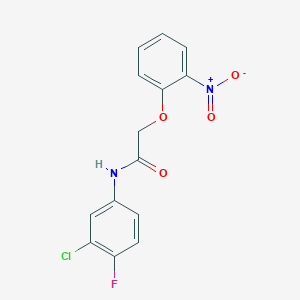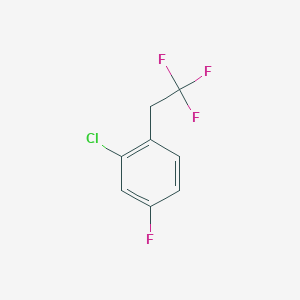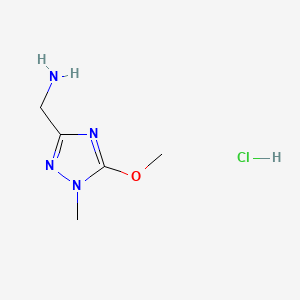
1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a unique structure that combines a pyrrolidone ring with butyl, cyclododecylamino, and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidone Ring: The pyrrolidone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Cyclododecylamino Group: The cyclododecylamino group can be introduced through nucleophilic substitution reactions using cyclododecylamine and appropriate leaving groups.
Dimethylation: The dimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclododecylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-butyl-5-(cyclopentylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-5-(cyclohexylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-5-(cyclooctylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-butyl-5-(cyclododecylamino)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the cyclododecylamino group, which imparts distinct steric and electronic properties compared to its analogs with smaller cycloalkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C22H40N2O |
|---|---|
分子量 |
348.6 g/mol |
IUPAC 名称 |
1-butyl-2-(cyclododecylamino)-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H40N2O/c1-4-5-17-24-21(18(2)19(3)22(24)25)23-20-15-13-11-9-7-6-8-10-12-14-16-20/h20-21,23H,4-17H2,1-3H3 |
InChI 键 |
TUSOERHIONEPSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(C(=C(C1=O)C)C)NC2CCCCCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12455288.png)

amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)
![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)

![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)

![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

